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molecular formula C18H16O2 B8463840 alpha-(1-Naphthyl)-3-methoxybenzenemethanol

alpha-(1-Naphthyl)-3-methoxybenzenemethanol

Cat. No. B8463840
M. Wt: 264.3 g/mol
InChI Key: PWBQCBZBWIGGLO-UHFFFAOYSA-N
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Patent
US06130222

Procedure details

To a solution of 3-bromoanisole (5.61 g, 30.0 mmol) in dry THF (80 mL) was dropwise added n-butyl lithium-hexane solution (1.6 M, 37.5 mL, 60 mmol) under nitrogen at -78° C. The reaction mixture was allowed to warm to r.t. in 2 h and cooled down again to -78° C. prior to addition of 1-naphthaldehyde (4.69 g, 30.0 mmol, in 10 mL THF). The mixture was warmed to r.t. in 3 h, and then quenched with aqueous NH4Cl solution, extracted with ethyl acetate (3×50 mL). The combined organic phases were washed with brine, dried over MgSO4. Removal of solvents in vacuo provided 3-methoxy-α-(1-naphthyl)benzyl alcohol (4.25 g, 54%). GC-MS (Rt =10.41 min) 264 (M+), 245, 231, 215, 202, 155, 135, 128, 109.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10]1([CH:20]=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[CH:20]([OH:21])[C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled down again to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to r.t. in 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvents in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(C2=CC=CC3=CC=CC=C23)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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